molecular formula C13H18ClNO B2982722 (R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride CAS No. 1174496-11-7

(R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride

Cat. No.: B2982722
CAS No.: 1174496-11-7
M. Wt: 239.74
InChI Key: PTRBVFJPGFTDDU-HNCPQSOCSA-N
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Description

®-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique indeno-furan structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the indeno-furan core: This step involves cyclization reactions to form the indeno-furan ring system.

    Introduction of the ethan-1-amine group: This is achieved through nucleophilic substitution reactions, where an amine group is introduced to the ethan-1 position.

    Resolution of the ®-enantiomer: Chiral resolution techniques are employed to obtain the ®-enantiomer in high purity.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

®-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan
  • 2H-Indeno[5,4-b]furan-8-ethanol, 1,6,7,8-tetrahydro-

Uniqueness

®-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride is unique due to its specific indeno-furan structure and the presence of the ethan-1-amine group. This combination of structural features imparts distinct chemical properties and reactivity, setting it apart from similar compounds.

Properties

IUPAC Name

2-[(8R)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12;/h3-4,10H,1-2,5-8,14H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRBVFJPGFTDDU-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CCN)C3=C(C=C2)OCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1CCN)C3=C(C=C2)OCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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